

Physicochemical properties of Fluchloralin herbicide

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An In-depth Technical Guide to the Physicochemical Properties of Fluchloralin

Introduction

Fluchloralin (CAS No. 33245-39-5) is a synthetic dinitroaniline herbicide used for preemergence control of annual grasses and broad-leaved weeds.[1][2] Its efficacy and environmental fate are intrinsically linked to its core physicochemical properties. This technical guide provides a detailed overview of these properties, complete with experimental methodologies and graphical representations of its mechanism of action and synthesis, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

- IUPAC Name: N-(2-chloroethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline[3][4][5]
- CAS Number: 33245-39-5[3][4][6]
- Molecular Formula: C₁₂H₁₃ClF₃N₃O₄[3][4][7]
- Synonyms: Basalin, N-(2-Chloroethyl)-alpha,alpha,alpha-trifluoro-2,6-dinitro-N-propyl-p-toluidine[3][8]

Physicochemical Properties



The key physicochemical data for **Fluchloralin** are summarized in the table below, providing a quantitative basis for understanding its behavior in various matrices.

Property	Value	Conditions	Source(s)
Molecular Weight	355.70 g/mol	-	[4][7][8]
Physical State	Orange-yellow crystalline solid	Standard	[2][3][4]
Melting Point	42-43 °C	-	[2][3][9]
Boiling Point	392.3 ± 42.0 °C	Predicted	[9][10]
Vapor Pressure	4.0 mPa (or 3 x 10 ⁻⁵ mm Hg)	20 °C	[1][4][11]
Water Solubility	0.9 mg/L	20 °C, pH 7	[2][4][12]
Octanol-Water Partition Coefficient (Log P)	5.07	Calculated	[4][12]
Flash Point	30 °C	-	[2][4]
Solubility in Organic Solvents (at 20°C)			
Acetone, Benzene, Chloroform, Diethyl ether, Ethyl acetate	>1000 g/kg	20 °C	[4][11]
Cyclohexane	251 g/kg	20 °C	[4][11]
Ethanol	177 g/kg	20 °C	[4][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of physicochemical data.

The following sections describe standard protocols for determining key **Fluchloralin** properties.

Melting Point Determination (Capillary Method)



The melting point of a solid is a robust indicator of purity.[13][14] The capillary method is a widely used and reliable technique.[15]

Protocol:

- Sample Preparation: The **Fluchloralin** sample must be thoroughly dried and finely powdered using a mortar and pestle.[13][16]
- Capillary Tube Loading: A small amount of the powdered sample is introduced into a thinwalled capillary tube (sealed at one end) to a height of approximately 3 mm.[16][17] The sample is compacted at the bottom of the tube by tapping or by dropping it through a longer glass tube.[16]
- Apparatus Setup: The loaded capillary tube is placed into a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[17] If using a Thiele tube, the capillary is attached to a thermometer.[14]
- Heating and Observation: The sample is heated at a controlled rate.[15] An initial rapid heating can be used to find an approximate melting point.[14][17] For an accurate measurement, a second sample is heated slowly (approx. 2°C/min) as the temperature approaches the approximate melting point.[17]
- Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid.
 [13][17] A pure substance will exhibit a sharp melting point range of 0.5-1.0°C.[17]

Octanol-Water Partition Coefficient (Log P) Determination (Shake-Flask Method)

The octanol-water partition coefficient (Kow or P) is a critical parameter for predicting the environmental distribution and bioaccumulation potential of a substance. The shake-flask method is a standard protocol outlined by the OECD (Guideline 107).[18][19][20]

Protocol:

• Solvent Preparation: High-purity 1-octanol and water are mutually saturated by stirring them together for 24 hours, followed by a separation period.[18]



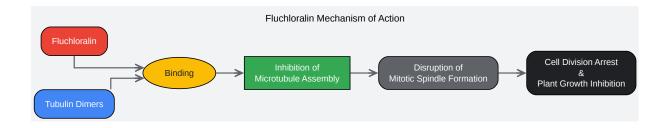
- Solution Preparation: A stock solution of **Fluchloralin** is prepared in the pre-saturated 1-octanol. The concentration should be low enough to not exceed the water solubility limit upon partitioning.[18]
- Partitioning: A known volume of the **Fluchloralin**-octanol solution and a known volume of the pre-saturated water are combined in a vessel (e.g., a separatory funnel). The volume ratio is chosen based on the expected Log P value.[20]
- Equilibration: The vessel is shaken vigorously at a constant temperature (e.g., 25°C) until equilibrium is reached.[20][21] This can take several hours. Centrifugation is often used afterward to ensure a clean separation of the two phases.[19]
- Phase Separation and Analysis: The octanol and water phases are carefully separated. The
 concentration of Fluchloralin in each phase is determined using a suitable analytical
 method, such as Gas Chromatography with an Electron Capture Detector (GC-ECD) or
 High-Performance Liquid Chromatography (HPLC).[3][18][21]
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of **Fluchloralin** in the octanol phase (Co) to its concentration in the aqueous phase (Cw). The final value is typically expressed as its base-10 logarithm (Log P).[19]

Visualizations

Mechanism of Action

Fluchloralin's herbicidal activity stems from its ability to disrupt cell division (mitosis) in susceptible plants. It functions by binding to tubulin, the protein subunit of microtubules, thereby inhibiting their assembly.[1] This prevents the formation of the mitotic spindle, a structure essential for chromosome segregation, ultimately arresting plant growth.[1][4]





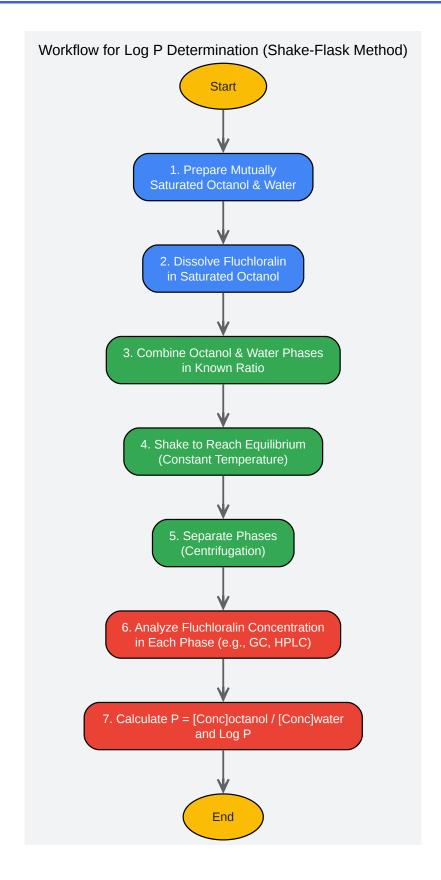
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Caption: Fluchloralin's herbicidal mechanism of action.

Experimental Workflow: Shake-Flask Log P Determination

The following diagram illustrates the logical workflow for determining the octanol-water partition coefficient (Log P) using the standard shake-flask method.





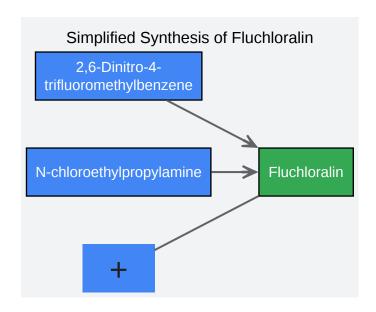
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Caption: Experimental workflow for Log P determination.



Synthesis of Fluchloralin

Fluchloralin is commercially produced through the reaction of 2,6-dinitro-4-trifluoromethylbenzene with N-chloroethylpropylamine.[3][4]



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Caption: Chemical synthesis pathway for Fluchloralin.

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